molecular formula C28H27NO5S B281535 N-[(4-ETHOXYPHENYL)SULFONYL]-4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE

N-[(4-ETHOXYPHENYL)SULFONYL]-4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE

Cat. No.: B281535
M. Wt: 489.6 g/mol
InChI Key: WZOCCRTZAWVFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ETHOXYPHENYL)SULFONYL]-4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to an ethoxyphenyl ring, a methyl group, and a tetrahydrodibenzo[b,d]furan moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHOXYPHENYL)SULFONYL]-4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of the sulfonyl group, the attachment of the ethoxyphenyl ring, and the incorporation of the tetrahydrodibenzo[b,d]furan moiety. Common synthetic routes may involve:

    Formation of the Sulfonyl Group: This step often involves the reaction of a sulfonyl chloride with an appropriate amine under basic conditions.

    Attachment of the Ethoxyphenyl Ring: This can be achieved through electrophilic aromatic substitution reactions.

    Incorporation of the Tetrahydrodibenzo[b,d]furan Moiety: This step may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHOXYPHENYL)SULFONYL]-4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the ethoxyphenyl ring or the tetrahydrodibenzo[b,d]furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ETHOXYPHENYL)SULFONYL]-4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and the tetrahydrodibenzo[b,d]furan moiety could play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethoxyphenyl)sulfonyl]-4-hydroxybenzamide
  • N-[(4-ethoxyphenyl)sulfonyl]-4-methylbenzamide

Uniqueness

N-[(4-ETHOXYPHENYL)SULFONYL]-4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is unique due to the presence of the tetrahydrodibenzo[b,d]furan moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.

Properties

Molecular Formula

C28H27NO5S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C28H27NO5S/c1-3-33-22-13-15-23(16-14-22)35(31,32)29(28(30)20-10-8-19(2)9-11-20)21-12-17-27-25(18-21)24-6-4-5-7-26(24)34-27/h8-18H,3-7H2,1-2H3

InChI Key

WZOCCRTZAWVFDL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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